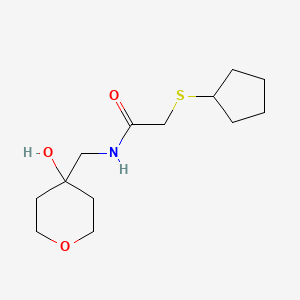
1-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential applications in treating various neurological disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, an important neurotransmitter in the brain.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Cyclopropane Derivatives A study presented a high yield synthetic method for cyclopropane derivatives starting from commercially available cyclopropane carboxylic acid. This research highlights the importance of cyclopropane derivatives in various chemical syntheses, demonstrating the compound's relevance in creating complex molecular structures (Zhihui Zhou et al., 2021).
Electrochromic and Electrofluorescent Polyamides Another study focused on electroactive polyamides containing fluorene units, exhibiting exceptional thermal stability and reversible electrochromic characteristics. These materials' synthesis and properties suggest potential applications in electronic and photonic devices, indicating the utility of fluorinated compounds in advanced material science (Ningwei Sun et al., 2016).
Biological Applications
Antidepressant Potential Research on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives explored their potential as antidepressants, showing some derivatives had higher activity than standard treatments. This study underscores the cyclopropane derivatives' significance in medicinal chemistry, particularly in designing new therapeutic agents (B. Bonnaud et al., 1987).
Alzheimer’s Disease Research A specific study evaluated the effects of a cyclopropanecarboxylic acid derivative on brain β-amyloid pathology and spatial memory in a mouse model of Alzheimer's disease. This compound showed significant attenuation of brain β-amyloid pathology, illustrating the potential therapeutic applications of cyclopropane derivatives in neurodegenerative disease research (B. Imbimbo et al., 2009).
Material Science and Polymer Chemistry
Aromatic Polyamides with Cyclohexane Structure Research into aromatic polyamides incorporating the cyclohexane structure showcased these polymers' excellent solubility and thermal stability. This indicates the relevance of cycloalkane derivatives in developing high-performance materials with potential applications in various industrial and technological fields (S. Hsiao et al., 1999).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO2/c1-16(2,3)14(20)8-11-19-15(21)17(9-10-17)12-4-6-13(18)7-5-12/h4-7,14,20H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLPEUDANMXFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1(CC1)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2893741.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-chlorobenzenesulfonamido)benzoate](/img/structure/B2893742.png)
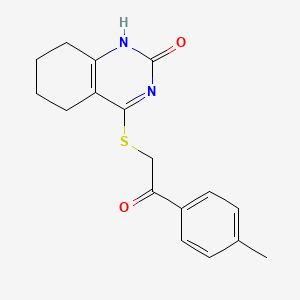
![1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2893745.png)
![2,4,7-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893746.png)
![N-(3-acetylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2893749.png)

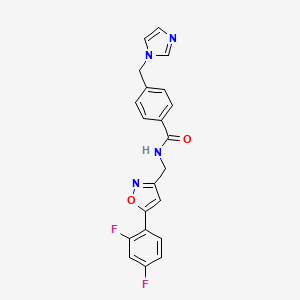
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2893756.png)

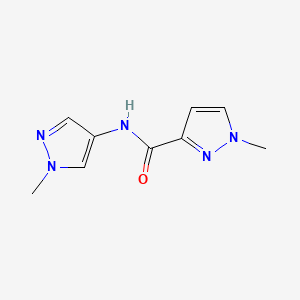
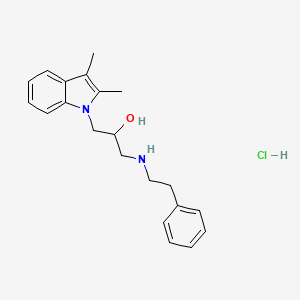
![5-(6-Tert-butylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2893760.png)
